(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C20H17FN2O3S and its molecular weight is 384.43. The purity is usually 95%.
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Biological Activity
(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through various chemical pathways involving thiazole derivatives and allyl amines. The general synthetic route includes the formation of the thiazole ring followed by the introduction of the allyl group and the 4-fluorobenzoyl moiety.
1. Antimicrobial Activity
Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
2. Acetylcholinesterase Inhibition
A notable area of investigation is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Studies have demonstrated that structurally related compounds exhibit strong AChE inhibitory activity. For example, a compound with a similar thiazole structure showed an IC50 value of 2.7 µM in inhibiting AChE, suggesting that this compound may also possess comparable efficacy .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- AChE Inhibition : The compound may bind to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
- Antimicrobial Mechanisms : The thiazole structure may disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the biological activity of related thiazole compounds on various cell lines. These studies highlighted significant cytotoxic effects against cancer cell lines, indicating potential anticancer properties.
- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into how this compound interacts with target proteins such as AChE. These studies suggest strong binding affinity and stability within the active site .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
ethyl 2-(4-fluorobenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-3-11-23-16-10-7-14(19(25)26-4-2)12-17(16)27-20(23)22-18(24)13-5-8-15(21)9-6-13/h3,5-10,12H,1,4,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIZUVOPZRJGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.